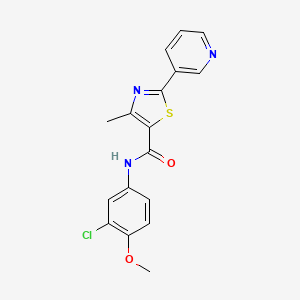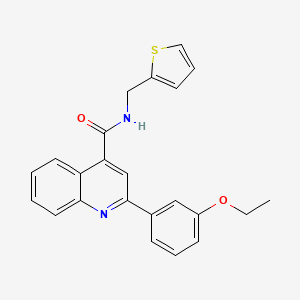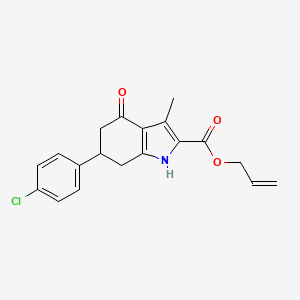
N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as CMPTC, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. CMPTC belongs to the class of thiazole derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in disease progression. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation. In neurological disorders, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins, leading to neuroprotection.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in lab experiments is its high potency and specificity towards certain enzymes and proteins. This allows for the selective inhibition of disease progression without affecting normal cellular functions. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its therapeutic efficacy.
Future Directions
There are several future directions for the research and development of N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. One direction is to optimize its chemical structure to improve its solubility and bioavailability. Another direction is to study its potential therapeutic applications in other diseases such as autoimmune disorders and metabolic disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects before it can be considered for clinical trials.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. This compound has also been studied for its potential neuroprotective effects in Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10-15(24-17(20-10)11-4-3-7-19-9-11)16(22)21-12-5-6-14(23-2)13(18)8-12/h3-9H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITAJZRGFTVKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4842007.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4842023.png)

![N,N'-1,2-phenylenebis[2-(1-naphthyl)acetamide]](/img/structure/B4842038.png)
![2-cyano-N-isopropyl-3-(4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4842043.png)
![ethyl 4-[({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4842054.png)
![ethyl [1,6,7-trimethyl-3-(3-methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B4842060.png)
![methyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4842075.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-propoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4842078.png)
![N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4842083.png)
![1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4842086.png)

![2-[(4,6-dianilino-1,3,5-triazin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4842103.png)